3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile synthesis pathway
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of a primary synthetic pathway for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a valuable β-ketonitrile intermediate. β-Ketonitriles are pivotal building blocks in organic synthesis, particularly for constructing heterocyclic compounds used in medicinal chemistry.[1] The isoxazole moiety itself is a privileged structure found in numerous pharmacologically active agents. For instance, the N-(5-tert-butyl-isoxazol-3-yl) fragment is a key component of AC220 (Quizartinib), a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for treating Acute Myeloid Leukemia (AML).[2] This guide focuses on a robust and widely applicable method: the acylation of an activated nitrile with an acyl chloride. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a β-ketonitrile, is most logically approached via a Claisen-type condensation reaction.[3][4] This strategy involves the formation of a carbon-carbon bond between an ester or its derivative and an activated nitrile.[1] Our retrosynthetic analysis disconnects the target molecule at the C-C bond between the carbonyl carbon and the methylene group, leading to two key synthons: an activated acyl donor derived from 5-tert-butylisoxazole-3-carboxylic acid and the nucleophilic anion of acetonitrile.
To translate this into a practical forward synthesis, we will employ a highly reactive acyl chloride as the acyl donor. This choice enhances the electrophilicity of the carbonyl carbon, facilitating attack by the relatively stable acetonitrile carbanion. The overall synthetic workflow is therefore designed as a two-step process starting from the corresponding carboxylic acid.
Caption: Retrosynthetic analysis of the target β-ketonitrile.
Synthesis Pathway: From Carboxylic Acid to β-Ketonitrile
The selected pathway begins with the readily accessible 5-tert-butylisoxazole-3-carboxylic acid. This intermediate is first converted to its more reactive acyl chloride derivative, which then undergoes acylation with the carbanion of acetonitrile to yield the final product.
Step 1: Synthesis of 5-tert-Butylisoxazole-3-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental and efficient transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this purpose.[5] Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the final acyl chloride.
Step 2: Acylation of Acetonitrile
This step is the core carbon-carbon bond-forming reaction. It involves the deprotonation of acetonitrile using a strong, non-nucleophilic base to generate a nitrile-stabilized carbanion.[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-tert-butylisoxazole-3-carbonyl chloride.
Causality Behind Experimental Choices:
-
Base Selection: A strong base is required to deprotonate acetonitrile (pKa ≈ 25). Sodium hydride (NaH) or n-butyllithium (n-BuLi) are common choices. Sodium hydride is often preferred for safety and ease of handling on a larger scale.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strong base and the reactive carbanion intermediate.[6]
-
Temperature Control: The initial deprotonation and subsequent acylation are typically performed at low temperatures (e.g., 0 °C or below) to control the reaction rate, minimize side reactions, and ensure stability of the anionic intermediates.
The overall synthetic workflow is visualized below.
Caption: Experimental workflow for the synthesis pathway.
Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of β-ketonitriles via acyl chlorides.[7][8]
Materials:
-
5-tert-butylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetonitrile (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hexanes (anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether or hexanes for chromatography
Part A: Preparation of 5-tert-Butylisoxazole-3-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-tert-butylisoxazole-3-carboxylic acid (1.0 eq).
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 5-tert-butylisoxazole-3-carbonyl chloride is typically a liquid or low-melting solid and can be used in the next step without further purification.
Part B: Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
-
To a dry three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion, 1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous acetonitrile (1.1 eq) dropwise to the stirred NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Prepare a solution of the crude 5-tert-butylisoxazole-3-carbonyl chloride (1.0 eq) from Part A in a small amount of anhydrous THF.
-
Add this solution dropwise to the acetonitrile anion slurry at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the acyl chloride.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is acidic (pH ~2-3).[7]
-
Extract the aqueous mixture with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.[7]
Quantitative Data Summary
The following table summarizes expected outcomes based on analogous chemical transformations reported in the literature. Actual yields may vary depending on reaction scale and optimization.
| Parameter | Expected Value | Rationale / Reference |
| Yield (Step A) | >95% | Conversion of carboxylic acids to acyl chlorides with thionyl chloride is typically a high-yielding reaction.[5] |
| Yield (Step B) | 50-70% | Claisen-type condensations to form β-ketonitriles often proceed in moderate to good yields.[7] |
| Purity | >98% | After flash column chromatography. |
| Molecular Formula | C₁₀H₁₂N₂O₂ | - |
| Molecular Weight | 192.22 g/mol | - |
Conclusion
The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is reliably achieved through a two-step sequence involving the formation of an intermediate acyl chloride followed by a Claisen-type condensation with the anion of acetonitrile. This method is robust, scalable, and relies on well-established chemical principles. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is critical for achieving high yields and purity. The resulting β-ketonitrile serves as a versatile intermediate for the synthesis of more complex heterocyclic structures, underscoring its importance for professionals in pharmaceutical research and drug development.
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). [Link]
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BYJU'S. Claisen Condensation Mechanism. [Link]
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